molecular formula C19H21N3O B14694309 2-((4-Methyl-1-piperazinyl)imino)-4'-phenylacetophenone CAS No. 24342-47-0

2-((4-Methyl-1-piperazinyl)imino)-4'-phenylacetophenone

Cat. No.: B14694309
CAS No.: 24342-47-0
M. Wt: 307.4 g/mol
InChI Key: VIVBUFPCVJRHEX-HMMYKYKNSA-N
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Description

Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone is a compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring and a phenylacetophenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone typically involves the reaction of 4-methylpiperazine with 4’-phenylacetophenone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality of the final product. Industrial production methods may also include purification steps, such as recrystallization or chromatography, to obtain a pure compound.

Chemical Reactions Analysis

Types of Reactions

Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and biological activities. Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone is unique due to its specific structure and the diverse range of applications it offers.

Properties

CAS No.

24342-47-0

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

(2E)-2-(4-methylpiperazin-1-yl)imino-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C19H21N3O/c1-21-11-13-22(14-12-21)20-15-19(23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/b20-15+

InChI Key

VIVBUFPCVJRHEX-HMMYKYKNSA-N

Isomeric SMILES

CN1CCN(CC1)/N=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CN1CCN(CC1)N=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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